![molecular formula C17H23BrClNO5 B4076892 1-[3-(4-Bromo-2-chlorophenoxy)propyl]azepane;oxalic acid](/img/structure/B4076892.png)
1-[3-(4-Bromo-2-chlorophenoxy)propyl]azepane;oxalic acid
Overview
Description
1-[3-(4-Bromo-2-chlorophenoxy)propyl]azepane;oxalic acid is a chemical compound with the molecular formula C15H21BrClNO. It is known for its unique structure, which includes a bromine and chlorine-substituted phenoxy group attached to an azepane ring via a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromo-2-chlorophenoxy)propyl]azepane typically involves the reaction of 4-bromo-2-chlorophenol with 1-bromo-3-chloropropane to form the intermediate 1-(3-bromo-2-chlorophenoxy)propane. This intermediate is then reacted with azepane under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromo-2-chlorophenoxy)propyl]azepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
1-[3-(4-Bromo-2-chlorophenoxy)propyl]azepane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromo-2-chlorophenoxy)propyl]azepane involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The azepane ring may also play a role in the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
1-[3-(2-Bromo-4-chlorophenoxy)propyl]azepane: Similar structure but with different substitution pattern on the phenoxy group.
1-[3-(4-Bromo-2-fluorophenoxy)propyl]azepane: Fluorine substitution instead of chlorine.
1-[3-(4-Bromo-2-methylphenoxy)propyl]azepane: Methyl substitution instead of chlorine.
Uniqueness
1-[3-(4-Bromo-2-chlorophenoxy)propyl]azepane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms on the phenoxy group can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
1-[3-(4-bromo-2-chlorophenoxy)propyl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClNO.C2H2O4/c16-13-6-7-15(14(17)12-13)19-11-5-10-18-8-3-1-2-4-9-18;3-1(4)2(5)6/h6-7,12H,1-5,8-11H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZQUHGOXAEXOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCOC2=C(C=C(C=C2)Br)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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